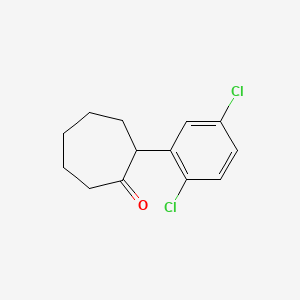
6-chloro-N-methyl-pyrimidine-4-carboxamide
Vue d'ensemble
Description
6-chloro-N-methyl-pyrimidine-4-carboxamide is a chemical compound with the molecular formula C6H6ClN3O and a molecular weight of 171.58 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a chlorine atom at the 6th position and a methyl group attached to the nitrogen atom of the carboxamide group at the 4th position of the pyrimidine ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-methyl-pyrimidine-4-carboxamide typically involves the chlorination of a pyrimidine derivative followed by the introduction of a methyl group. One common method involves the reaction of 4-pyrimidinecarboxamide with thionyl chloride to introduce the chlorine atom at the 6th position. This is followed by methylation using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the chlorination and methylation steps while minimizing the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-N-methyl-pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or peracids are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Formation of various substituted pyrimidine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids and amines.
Applications De Recherche Scientifique
6-chloro-N-methyl-pyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-chloro-N-methyl-pyrimidine-4-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The chlorine atom and the carboxamide group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The exact pathways and molecular targets involved can vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-4-pyrimidinecarboxamide: Lacks the N-methyl group, which may affect its reactivity and biological activity.
N-Methyl-4-pyrimidinecarboxamide: Lacks the chlorine atom, which may influence its chemical properties and interactions.
4-Pyrimidinecarboxamide: Lacks both the chlorine atom and the N-methyl group, making it less reactive in certain substitution reactions.
Uniqueness
6-chloro-N-methyl-pyrimidine-4-carboxamide is unique due to the presence of both the chlorine atom and the N-methyl group, which confer specific chemical reactivity and potential biological activity. These functional groups allow for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C6H6ClN3O |
|---|---|
Poids moléculaire |
171.58 g/mol |
Nom IUPAC |
6-chloro-N-methylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C6H6ClN3O/c1-8-6(11)4-2-5(7)10-3-9-4/h2-3H,1H3,(H,8,11) |
Clé InChI |
DURPWZHNLFGFTH-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC(=NC=N1)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3-Acetyloxy-1a,2,7,7a-tetrahydronaphtho[6,7-b]oxiren-6-yl) acetate](/img/structure/B8414389.png)







![2-Methyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B8414464.png)

